3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid
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Overview
Description
3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-B]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a carboxylic acid with a suitable amine, followed by cyclization to form the pyrrole ring . The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some chemical properties and biological activities.
Thieno[3,2-B]pyrrole Derivatives: Other derivatives of thieno[3,2-B]pyrrole may exhibit similar reactivity and applications.
Uniqueness
3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid is unique due to the presence of the bromine atom and the cyclopropylmethyl group, which can influence its reactivity and interactions with biological targets. These structural features may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C11H10BrNO2S |
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Molecular Weight |
300.17 g/mol |
IUPAC Name |
3-bromo-4-(cyclopropylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C11H10BrNO2S/c12-7-5-16-9-3-8(11(14)15)13(10(7)9)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,14,15) |
InChI Key |
ROGPAODHRCSWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=CC3=C2C(=CS3)Br)C(=O)O |
Origin of Product |
United States |
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